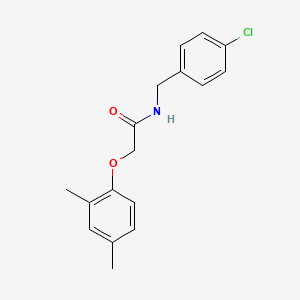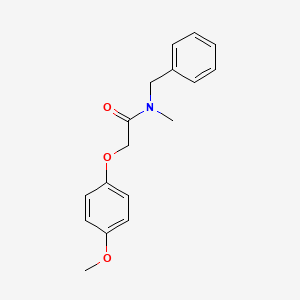![molecular formula C17H17N3O B5837886 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide, also known as BIM-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIM-1 is a benzimidazole derivative that has been shown to have a range of biological activities, including anti-cancer and anti-inflammatory properties.
Applications De Recherche Scientifique
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been studied for its potential applications in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, this compound may alter the expression of genes involved in cancer cell growth and inflammation. This compound has also been shown to inhibit the activity of the NF-kB signaling pathway, which plays a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, reduces the production of pro-inflammatory cytokines and chemokines, and protects against oxidative stress. In vivo studies have shown that this compound reduces tumor growth and inflammation, and improves cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide in lab experiments is its versatility. This compound has been shown to have a range of biological activities, making it useful for studying various diseases and biological processes. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Orientations Futures
There are several future directions for research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more targeted therapies. Additionally, further studies are needed to determine the efficacy of this compound in treating various diseases, including cancer and neurodegenerative diseases.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its anti-cancer and anti-inflammatory properties, as well as its potential applications in treating neurodegenerative diseases, make it a valuable compound for further research. While there are limitations to using this compound in lab experiments, its versatility and low toxicity make it a useful tool for studying various biological processes. Future research on this compound may lead to the development of new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide involves the reaction of 2-(chloromethyl)benzimidazole with benzylamine in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Propriétés
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13(21)18-11-17-19-15-9-5-6-10-16(15)20(17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBGUELXAHEAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)
![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)
![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)




